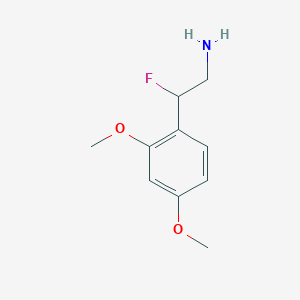
2-(3,3-Difluorpyrrolidin-1-yl)essigsäure
Übersicht
Beschreibung
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The structure of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid likely includes this ring, with two fluorine atoms attached to the 3rd carbon and an acetic acid group attached to the 2nd carbon.Chemical Reactions Analysis
While specific chemical reactions involving 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid are not detailed in the literature, similar compounds undergo reactions such as hydroxylation at the 5′ position of the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Behandlung von Typ-2-Diabetes
Diese Verbindung wurde auf ihre Rolle als Dipeptidylpeptidase-IV (DPP-IV)-Inhibitor untersucht . DPP-IV-Inhibitoren sind eine Klasse von Medikamenten, die dazu beitragen, die Wirkung von Inkretin-Hormonen zu verlängern, die die Insulinausschüttung erhöhen und den Glukosespiegel im Blut in glucosabhängiger Weise senken. Dies macht sie effektiv bei der Behandlung von Typ-2-Diabetes.
Pharmakokinetik und Metabolismus
Der Metabolismus und die Ausscheidungswege von Verbindungen, die mit 2-(3,3-Difluorpyrrolidin-1-yl)essigsäure verwandt sind, wurden umfassend untersucht . Das Verständnis der Pharmakokinetik ist entscheidend für die Entwicklung neuer Medikamente, da es hilft, die Dosierung und Häufigkeit der Verabreichung zu bestimmen, um therapeutische Konzentrationen des Medikaments im Blutkreislauf aufrechtzuerhalten.
Schmerzmodulation
Strukturell ähnliche Verbindungen wie this compound wurden in die Hydrolyse von Opioidpeptiden verwickelt, die an der Schmerzmodulation beteiligt sind . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Analgetika oder Zusatztherapien zur Schmerzbehandlung hin.
Studien zum Arzneimittelmetabolismus
Die Wechselwirkung der Verbindung mit Cytochrom-P450-Isoformen wie CYP2D6 und CYP3A4 wurde modelliert, um ihre Stoffwechselwege zu verstehen . Diese Studien sind unerlässlich, um Arzneimittelwechselwirkungen und potenzielle Nebenwirkungen vorherzusagen.
Renale Clearance
Die Forschung zeigt, dass verwandte Verbindungen sowohl durch Metabolismus als auch durch renale Clearance eliminiert werden . Dieses Wissen ist wichtig für die Entwicklung von Medikamenten, insbesondere für Patienten mit Nierenfunktionsstörungen.
Insulinausschüttung
Die Rolle der Verbindung bei der Deaktivierung von Inkretin-Hormonen, die für den Insulinabbau verantwortlich sind, weist auf ihre Bedeutung bei der Regulierung der Insulinausschüttung und der Glukosehomöostase hin .
Carrier-Protein- und Ligandenfunktionen
Die Verbindung ist bekannt für ihre Fähigkeit, als Carrier-Protein und Ligand für verschiedene extrazelluläre und intrazelluläre Substrate zu fungieren . Diese Eigenschaft kann in gezielten Arzneimittel-Abgabesystemen genutzt werden.
Behandlung von Herz-Kreislauf-Erkrankungen
Angesichts des Einflusses der Verbindung auf Inkretin-Hormone und ihrer potenziellen Auswirkungen auf den Glukosestoffwechsel besteht die Möglichkeit, dass sie bei der Behandlung von Herz-Kreislauf-Erkrankungen im Zusammenhang mit Diabetes eingesetzt werden kann .
Biochemische Analyse
Biochemical Properties
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid and DPP-IV is characterized by competitive inhibition, which can influence glucose metabolism and insulin secretion . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolic processing .
Cellular Effects
The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to glucose metabolism and insulin secretion . By inhibiting DPP-IV, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can enhance the activity of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis . Furthermore, this compound may affect gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes .
Molecular Mechanism
At the molecular level, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and glucose metabolism . Additionally, 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid may undergo metabolic processing by cytochrome P450 enzymes, resulting in various metabolites that can further influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid on cellular functions may diminish as the compound degrades . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular processes in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV and enhance glucose metabolism without significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid .
Metabolic Pathways
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis, resulting in various metabolites . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular functions . Additionally, phase II metabolic pathways, such as glucuronidation and glucosidation, further modify the compound and its metabolites .
Transport and Distribution
The transport and distribution of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid within cells and tissues are influenced by various transporters and binding proteins . The compound is rapidly absorbed and distributed in different tissues, with maximal plasma concentrations achieved within an hour after administration . The majority of the compound is excreted through the urine, indicating renal clearance as a primary route of elimination . The distribution and transport of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is determined by its interactions with cellular compartments and organelles . The compound may be directed to specific subcellular locations through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within cells . Understanding the subcellular localization of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is crucial for elucidating its precise biochemical roles and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWKUPLYXQOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472478.png)
![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)
![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)



![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)




